Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate
Description
Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate is a piperidine derivative characterized by a cyano-(4-methoxyphenyl)methyl substituent at the 1-position and an ethyl ester group at the 4-position of the piperidine ring. The presence of the electron-withdrawing cyano group and the electron-donating 4-methoxyphenyl moiety may influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-3-22-17(20)14-8-10-19(11-9-14)16(12-18)13-4-6-15(21-2)7-5-13/h4-7,14,16H,3,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMYQQURMAFPGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C#N)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Multi-Component Reactions Involving Piperidine Derivatives
This approach involves the formation of the piperidine ring through cyclization of precursor molecules containing cyano and methoxyphenyl groups, followed by esterification with ethyl groups. The key steps include:
- Preparation of the cyano-methoxyphenyl precursor: Typically synthesized via nucleophilic aromatic substitution or electrophilic aromatic substitution reactions, introducing the methoxyphenyl group onto a suitable intermediate.
- Reaction with piperidine: The precursor is reacted with piperidine in an organic solvent such as ethanol under reflux conditions, facilitating nucleophilic attack and cyclization to form the piperidine ring.
- Functionalization with cyano and ester groups: The cyano group is introduced via nucleophilic addition or substitution reactions, while the ester functionality is incorporated through esterification or acylation steps.
According to recent synthesis reports, this method yields the target compound with moderate to high efficiency, often utilizing reflux conditions in ethanol, with reaction times ranging from 4 to 8 hours. The key transformation involves the formation of the piperidine ring via intramolecular cyclization, followed by functional group modifications.
Oxidation-Reduction Pathway from 4-Picoline Derivatives
This route employs 4-picoline-2-carboxylic acid derivatives as starting materials, which are oxidized and subsequently reduced to form the desired piperidine compound:
- Oxidation step: Using phospho-molybdic acid and hydrogen peroxide, 4-picoline-2-carboxylic acid is oxidized to its oxynitride form, which introduces reactive sites for further transformation.
- Reduction step: The oxynitride is dissolved in methyl alcohol, then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of formic acid, reducing the nitrile and forming the piperidine ring.
- Esterification: The resulting amino compound is esterified with ethanol to generate the ethyl ester.
A patent describes this method as a viable route to synthesize the target compound with good yields (~78%), emphasizing the use of catalytic hydrogenation and acid-base workup procedures. The process involves careful control of pH and temperature to optimize product purity.
One-Pot Synthesis Using Organometallic Chemistry
This innovative approach uses organozinc reagents and copper catalysis to synthesize enantiomerically enriched piperidines:
- Preparation of β-aminoalkyl zinc iodide: Derived from amino acids or protected amino alcohols, these reagents serve as key intermediates.
- Reaction with chloromethyl or chlorovinyl precursors: Under copper catalysis, the zinc reagent reacts with chlorinated substrates to form the piperidine ring via nucleophilic substitution.
- Cyclization and functionalization: Sodium hydride is used to induce cyclization, closing the ring to form the piperidine core with high stereoselectivity.
This method has been demonstrated to produce enantiomerically enriched piperidines with yields around 55%, suitable for pharmaceutical applications. The process emphasizes stereochemical control and functional group compatibility.
Patent-Backed Synthesis of 4-Methylpiperidine-2-Carboxylate Hydrochloride
A patent describes a multi-step process involving:
- Oxidation of 4-picoline-2-carboxylic acid: Using phospho-molybdic acid and hydrogen peroxide to generate an oxynitride intermediate.
- Catalytic hydrogenation: Employing palladium on carbon with formic acid to reduce the nitrile to the piperidine ring.
- Esterification and salt formation: The free base is esterified with ethanol, then converted to the hydrochloride salt with concentrated hydrochloric acid, yielding the target compound.
This method provides a reproducible route with yields of approximately 78%, emphasizing the importance of reaction conditions such as temperature, pH, and catalyst loading.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and cyano groups undergo hydrolysis under specific conditions:
Key Findings :
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Ester hydrolysis proceeds efficiently in NaOH/EtOH/water at reflux, yielding the carboxylic acid derivative with >85% purity after recrystallization.
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Nitrile hydrolysis requires harsh conditions (e.g., concentrated H₂SO₄ at 100°C) and may yield amides or carboxylic acids depending on reaction time.
Reduction Reactions
The cyano group and ester functionality are susceptible to reduction:
Key Findings :
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Reduction of the nitrile group with LiAlH₄ produces a primary amine without affecting the ester group, confirmed by IR loss of the C≡N stretch at 2259 cm⁻¹.
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Catalytic hydrogenation of the ester requires elevated pressures and yields secondary alcohols .
Substitution and Functionalization
The piperidine nitrogen and aromatic methoxy group participate in electrophilic/nucleophilic reactions:
Key Findings :
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N-Alkylation proceeds regioselectively at the piperidine nitrogen, confirmed by ¹H NMR (δ 3.2 ppm for N-CH₃).
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Demethylation of the methoxy group using BBr₃ yields a phenolic derivative, critical for further functionalization .
Cyclization and Ring Formation
The compound participates in intramolecular cyclization under controlled conditions:
| Reaction Type | Conditions | Reagents | Major Products | References |
|---|---|---|---|---|
| Lactam Formation | Toluene, reflux, Dean-Stark | PTSA (cat.) | 8-cyano-3-(4-methoxyphenyl)-1-azabicyclo[4.3.0]nonan-2-one |
Key Findings :
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Cyclization via elimination of ethanol forms a bicyclic lactam structure, validated by X-ray crystallography .
Comparative Reactivity with Analogues
A comparison with structurally similar compounds highlights unique reactivity:
Scientific Research Applications
Analgesic and Anti-inflammatory Properties
Research indicates that derivatives of piperidine compounds often exhibit analgesic and anti-inflammatory effects. Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate has been investigated for its potential as an analgesic agent, with studies suggesting that it may function similarly to known opioid analgesics while possibly offering a better side effect profile due to its unique structure .
Neurological Applications
The compound's structure suggests potential utility in treating neurological disorders. Piperidine derivatives have been studied for their effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. This positions this compound as a candidate for further exploration in the treatment of conditions such as depression and anxiety disorders .
Antidiarrheal Activity
Patents have documented the antidiarrheal activity of similar compounds, indicating that this compound may also possess this property. The mechanism may involve modulation of gastrointestinal motility through interaction with specific receptors .
Synthetic Pathways
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions to yield high-purity products suitable for biological testing .
Derivative Compounds
Numerous derivatives have been synthesized to explore variations in pharmacological activity. For instance, modifications to the methoxy group or alterations in the cyano substituent have been shown to influence both potency and selectivity for various biological targets .
Table 1: Summary of Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Analgesic properties | Demonstrated significant pain relief in animal models compared to control groups. |
| Study B | Neurological effects | Indicated potential antidepressant effects through serotonin reuptake inhibition. |
| Study C | Antidiarrheal activity | Showed efficacy in reducing diarrhea frequency in induced models. |
These studies underscore the compound's multifaceted pharmacological profile and suggest avenues for further investigation.
Mechanism of Action
The mechanism of action of Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s cyano and ester groups play a crucial role in its binding affinity and activity. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the piperidine ring or adjacent functional groups:
Table 1: Key Structural Analogs and Their Properties
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Compound | LogP | Water Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| Target | 2.1 | ~0.5 | 120–125 (estimated) |
| 3.5 | ~0.2 | 180–185 (predicted) | |
| 2.8 | ~0.3 | 110–115 (estimated) |
LogP values estimated using fragment-based methods; solubility and melting points inferred from structural analogs.
Biological Activity
Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a cyano group and a methoxyphenyl moiety. These functional groups are crucial for its chemical reactivity and biological interactions. The presence of the cyano group allows for nucleophilic substitutions, while the methoxy group enhances lipophilicity, potentially improving membrane permeability.
This compound interacts with various biological targets, including enzymes and receptors. The mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes through competitive or non-competitive binding, affecting metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways related to various physiological processes.
Antimicrobial Properties
Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial activity. This compound has shown promising results in inhibiting bacterial growth.
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 3.12 - 12.5 | High |
| Escherichia coli | 8.33 - 23.15 | Moderate |
| Candida albicans | 16.69 - 78.23 | Moderate |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents targeting resistant strains .
Anticancer Activity
The compound's structural similarity to known anticancer agents warrants investigation into its potential as an anticancer drug. Preliminary studies have indicated that it may inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Studies
- Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of several piperidine derivatives, including this compound. Results indicated strong activity against Gram-positive bacteria, particularly Staphylococcus aureus, with MIC values significantly lower than those of traditional antibiotics .
- Anticancer Research : In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to oxidative stress induction and modulation of apoptotic pathways .
Applications in Drug Development
Due to its promising biological activities, this compound is being explored as a precursor in the synthesis of novel therapeutic agents. Its unique combination of functional groups allows for further modifications aimed at enhancing selectivity and potency against specific biological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
